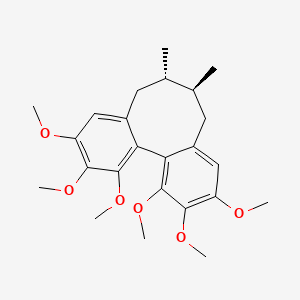

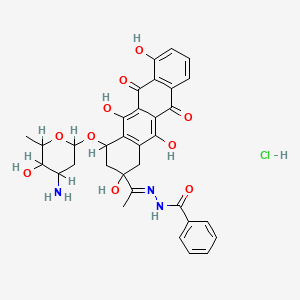

![molecular formula C25H17F2NO2 B1241306 5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro- CAS No. 154015-73-3](/img/structure/B1241306.png)

5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-

Overview

Description

KF-20444 is a small molecule drug with the molecular formula C25H17F2NO2. It is a promising immunosuppressant that has shown potential in various therapeutic areas, particularly in immune system diseases and skin and musculoskeletal diseases . The compound has been studied for its ability to inhibit T cell proliferation and induce self-tolerance, making it a valuable candidate for treating conditions such as graft rejection and rheumatoid arthritis .

Preparation Methods

The synthesis of KF-20444 involves several key steps:

Friedel-Crafts Condensation: The process begins with the condensation of 2-fluorobiphenyl with glutaric anhydride in the presence of aluminum chloride, resulting in the formation of a ketoacid.

Reduction and Cyclization: The ketoacid is then reduced using triethylsilane in trifluoroacetic acid to produce biphenylpentanoic acid, which is subsequently cyclized to form a benzosuberone derivative using polyphosphoric acid.

Further Reduction and Oxidation: The benzosuberone derivative undergoes ketone reduction with triethylsilane and trifluoroacetic acid, followed by oxidation with chromic acid to yield an isomeric ketone.

Final Condensation: The isomeric ketone is condensed with 5-fluoroisatin in the presence of potassium hydroxide to produce the target tetracyclic system.

Chemical Reactions Analysis

KF-20444 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using chromic acid to form different isomeric ketones.

Substitution: The compound can undergo substitution reactions, such as the displacement of chloride groups with sodium acetate in acetic acid.

Common reagents used in these reactions include aluminum chloride, triethylsilane, trifluoroacetic acid, chromic acid, potassium hydroxide, and sodium acetate . The major products formed from these reactions are various derivatives of the tetracyclic system .

Scientific Research Applications

KF-20444 has been extensively studied for its immunosuppressive properties. It has shown potential in the following areas:

Autoimmune Diseases: KF-20444 has been investigated for its ability to inhibit T cell proliferation, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.

Transplantation: The compound has been shown to prolong the survival of heart grafts in animal transplantation models, indicating its potential use in preventing graft rejection.

Anti-Arthritic Effects: KF-20444 has demonstrated anti-arthritic effects in rat models of collagen-induced arthritis, further supporting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

KF-20444 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidines . This inhibition leads to a reduction in T cell proliferation, thereby suppressing the immune response. The compound also affects various molecular targets and pathways involved in immune cell activation and proliferation .

Comparison with Similar Compounds

KF-20444 is unique in its structure and mechanism of action compared to other immunosuppressive agents. Similar compounds include:

Cyclosporine: An immunosuppressant that inhibits calcineurin activity, restricting the generation of transcription factors necessary for T cell responses.

Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action to cyclosporine.

Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, affecting T and B cell proliferation.

KF-20444’s unique tetracyclic structure and its specific inhibition of dihydroorotate dehydrogenase distinguish it from these other compounds .

Properties

IUPAC Name |

15-fluoro-5-(2-fluorophenyl)-19-azatetracyclo[9.8.0.02,7.013,18]nonadeca-1(19),2(7),3,5,11,13(18),14,16-octaene-12-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2NO2/c26-16-9-11-22-20(13-16)23(25(29)30)19-6-3-4-14-12-15(8-10-18(14)24(19)28-22)17-5-1-2-7-21(17)27/h1-2,5,7-13H,3-4,6H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVZEIIGDIHNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)F)C(=C4C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433282 | |

| Record name | 10-Fluoro-3-(2-fluorophenyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154015-73-3 | |

| Record name | KF-20444 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154015733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Fluoro-3-(2-fluorophenyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KF-20444 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MN2ZX9KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

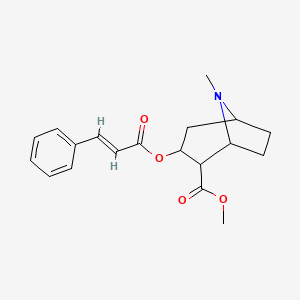

![N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide](/img/structure/B1241224.png)

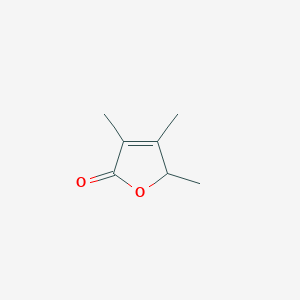

![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)

![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate](/img/structure/B1241231.png)

![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)

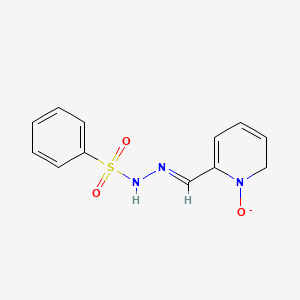

![N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B1241241.png)

![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)

![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)